molecular formula C6H11NaO5S B1139568 1-Thio-alpha-D-mannose Natriumsalz CAS No. 111057-34-2

1-Thio-alpha-D-mannose Natriumsalz

Cat. No.: B1139568
CAS No.: 111057-34-2
M. Wt: 218.204
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Thio-alpha-D-mannose Natriumsalz undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions are typically glycosylated derivatives, disulfides, and sulfoxides .

Comparison with Similar Compounds

1-Thio-alpha-D-mannose Natriumsalz can be compared with other similar compounds, such as:

    1-Thio-beta-D-mannose Natriumsalz: Similar in structure but differs in the configuration of the mannose unit.

    1-Thio-alpha-D-glucose Natriumsalz: Similar in structure but differs in the sugar unit.

    1-Thio-alpha-D-galactose Natriumsalz: Similar in structure but differs in the sugar unit.

The uniqueness of this compound lies in its specific configuration and its applications in glycosylation reactions, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPBZIVFRYLHPT-GDTYSWHPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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